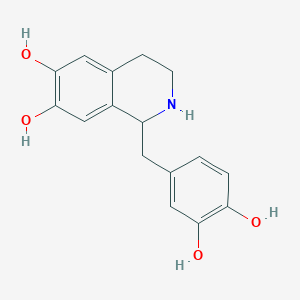

Tetrahydropapaveroline hydrobromide

Description

Properties

IUPAC Name |

1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAADYLVPNMRUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16659-88-4, 4747-99-3 | |

| Record name | 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16659-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THPV HBr | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydropapaveroline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPAPAVEROLINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7HN447UC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Endogenous Formation of Tetrahydropapaveroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a tetrahydroisoquinoline alkaloid endogenously formed in mammals. It is a condensation product of the neurotransmitter dopamine (B1211576) and its reactive metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). The formation of THP is of significant interest to the scientific community due to its neurotoxic properties and its potential role in the pathophysiology of Parkinson's disease and the neurobehavioral effects of alcoholism. This technical guide provides an in-depth overview of the core principles of endogenous THP formation, including its biosynthetic pathway, enzymatic and non-enzymatic synthesis, regulatory factors, and detailed experimental protocols for its detection and quantification.

Introduction

Tetrahydropapaveroline is a molecule of considerable interest in the fields of neurobiology and pharmacology. Structurally, it is a benzylisoquinoline alkaloid and serves as a precursor in the biosynthesis of morphine in opium poppies. In mammals, its endogenous formation raises questions about its physiological and pathological roles. Elevated levels of THP have been detected in the brains of Parkinson's disease patients undergoing L-DOPA therapy and in response to ethanol (B145695) consumption, suggesting a link to these conditions. This guide will explore the biochemical intricacies of its formation.

The Biosynthetic Pathway of Tetrahydropapaveroline

The primary pathway for the endogenous formation of THP involves a Pictet-Spengler condensation reaction between dopamine and its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1][2] This process can be broken down into two main steps:

-

Oxidative Deamination of Dopamine: Cytosolic dopamine is converted to DOPAL by the enzyme monoamine oxidase (MAO), which is located on the outer mitochondrial membrane.[2]

-

Pictet-Spengler Condensation: Dopamine and DOPAL then condense to form THP. This cyclization reaction can occur non-enzymatically under physiological conditions. However, the predominance of the (S)-enantiomer of THP in the human brain suggests the involvement of an enzyme that facilitates a stereoselective synthesis.[2]

Enzymatic vs. Non-Enzymatic Synthesis

While the Pictet-Spengler condensation can proceed spontaneously, the stereospecificity observed in vivo points towards an enzymatic catalyst. Norcoclaurine synthase (NCS) is a candidate enzyme as it catalyzes a similar Pictet-Spengler reaction in the biosynthesis of benzylisoquinoline alkaloids in plants, condensing dopamine with 4-hydroxyphenylacetaldehyde (4-HPAA).[3][4][5][6][7] However, the specific enzyme responsible for the stereoselective synthesis of (S)-THP from dopamine and DOPAL in mammals has not yet been definitively identified and remains an active area of research.

Regulation of Tetrahydropapaveroline Formation

The endogenous levels of THP are influenced by the availability of its precursors, dopamine and DOPAL. Therefore, factors that regulate dopamine metabolism have a direct impact on THP synthesis.

-

Monoamine Oxidase (MAO) Activity: As the enzyme responsible for DOPAL production, the activity of MAO is a critical determinant of THP formation.[2]

-

Aldehyde Dehydrogenase (ALDH) Activity: ALDH is the primary enzyme responsible for the detoxification of DOPAL, converting it to 3,4-dihydroxyphenylacetic acid (DOPAC).[8][9][10][11][12] Inhibition of ALDH leads to an accumulation of DOPAL, thereby increasing the rate of THP formation.[8][10]

-

L-DOPA Administration: In the treatment of Parkinson's disease, the administration of L-DOPA leads to increased dopamine levels in the brain. This surplus of dopamine can enhance the formation of both DOPAL and subsequently THP.[1]

-

Ethanol Consumption: Ethanol metabolism can lead to an increase in the NADH/NAD+ ratio, which can inhibit ALDH activity. This inhibition results in the accumulation of aldehydes, including DOPAL, thus promoting THP synthesis.

-

Feedback Inhibition: THP has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. This suggests a potential negative feedback loop where THP can regulate its own production by limiting the availability of dopamine.[13]

Quantitative Data on Tetrahydropapaveroline Formation

The following tables summarize key quantitative data related to the endogenous formation and effects of THP.

| Parameter | Value | Organism/System | Condition | Reference |

| Urinary THP Excretion | 989 pmol/24h | Human | Parkinson's Patient (250 mg L-DOPA/day) | [8] |

| 1017 pmol/24h | Human | Parkinson's Patient (750 mg L-DOPA/day) | [8] | |

| 1600 pmol/24h | Human | Parkinson's Patient (1000 mg L-DOPA/day) | [8] | |

| Brain THP Concentration | 0.50 pmol/g tissue | Rat | Midbrain (120 min after ethanol) | |

| 0.20 pmol/g tissue | Rat | Hypothalamus (120 min after ethanol) | ||

| 0.33-0.38 pmol/g tissue | Rat | Striatum (50-100 min after ethanol) | ||

| Enzyme Inhibition | IC50 = 153.9 µM | Bovine Adrenal | THP inhibition of Tyrosine Hydroxylase | [13] |

| Ki = 0.30 mM | Bovine Adrenal | THP (uncompetitive) with L-tyrosine | [13] |

Table 1: In Vivo Concentrations and Enzyme Inhibition of Tetrahydropapaveroline.

| Enzyme | Substrate | Km | kcat | kcat/Km | Organism/System | Reference |

| Norcoclaurine Synthase (TfNCS) | Dopamine | - | - | - | Thalictrum flavum | [4] |

| 4-HPAA | 335 µM | - | - | Thalictrum flavum |

Table 2: Kinetic Parameters of Norcoclaurine Synthase. (Note: While NCS is a candidate enzyme for THP synthesis, these kinetics are for its reaction with 4-HPAA, not DOPAL).

Experimental Protocols

Sample Preparation for THP Analysis

A. From Brain Tissue:

-

Homogenize frozen brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 minutes at 4°C).

-

Collect the supernatant containing the analytes.

-

The supernatant can be directly injected into an HPLC system or subjected to further purification by liquid-liquid or solid-phase extraction.

B. From Plasma or Urine:

-

For plasma, precipitate proteins using an equal volume of acetonitrile (B52724), followed by centrifugation.

-

For urine, a dilution with mobile phase or a buffer may be sufficient.

-

Perform liquid-liquid extraction (LLE) for further purification. A common method involves adjusting the pH of the aqueous sample to alkaline (e.g., pH 8.5 with sodium borate (B1201080) buffer) and extracting with an organic solvent mixture such as ethyl acetate/n-hexane/isopropanol.[14]

-

The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.

Quantification of THP by HPLC-MS/MS

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically used.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for THP and a deuterated internal standard should be optimized. For example, for THP (C17H19NO4), the protonated molecule [M+H]+ would be m/z 302.1. Fragmentation would lead to specific product ions that need to be determined experimentally.

-

Quantification: Generate a calibration curve using standards of known THP concentrations and a constant concentration of the internal standard.

-

Quantification of THP by GC-MS

-

Sample Preparation and Derivatization:

-

Following extraction and evaporation of the solvent, the dried residue must be derivatized to increase the volatility and thermal stability of THP.

-

A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[15][16] The reaction is typically carried out by adding the derivatizing agent and heating at 60-70°C for 30 minutes.[15]

-

Alternatively, injection-port derivatization can be used to reduce sample preparation time.[16]

-

-

Gas Chromatographic Separation:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless mode with an injection volume of 1-2 µL.

-

Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C, ramping to 300°C.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized THP and internal standard for quantification.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the Enzyme (S)‑Norcoclaurine Synthase Promiscuity to Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Structural basis of enzymatic (S)-norcoclaurine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Aldehyde dehydrogenase inhibition generates a reactive dopamine metabolite autotoxic to dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional significance of aldehyde dehydrogenase ALDH1A1 to the nigrostriatal dopamine system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Function and Regulation of ALDH1A1-Positive Nigrostriatal Dopaminergic Neurons in Motor Control and Parkinson’s Disease [frontiersin.org]

- 13. Inhibition of dopamine biosynthesis by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. ecommons.luc.edu [ecommons.luc.edu]

- 16. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]

An In-depth Technical Guide to Tetrahydropapaveroline Hydrobromide: Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropapaveroline hydrobromide (THP-HBr), also known as norlaudanosoline hydrobromide, is a pivotal molecule in the fields of neuropharmacology and medicinal chemistry. As an endogenous alkaloid formed from the condensation of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), THP has been implicated in the neurobiological underpinnings of alcoholism and Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to THP-HBr. It includes detailed experimental protocols for its synthesis and relevant pharmacological assays, quantitative data on its biological activity, and visualizations of associated signaling pathways to serve as a valuable resource for researchers in drug development and neuroscience.

Discovery and History

The story of tetrahydropapaveroline is intrinsically linked to the early exploration of isoquinoline (B145761) alkaloids and the development of foundational synthetic organic chemistry reactions.

Early Synthesis and the Pictet-Spengler Reaction

The intellectual groundwork for the synthesis of tetrahydroisoquinolines, the structural class to which THP belongs, was laid in the early 20th century. In 1911, Amé Pictet and Theodor Spengler reported a novel method for synthesizing 1,2,3,4-tetrahydroisoquinoline (B50084) by condensing β-phenylethylamine with dimethoxymethane (B151124) in the presence of concentrated hydrochloric acid.[1][2][3] This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone became known as the Pictet-Spengler reaction , a cornerstone of heterocyclic chemistry.[1][2][3]

While Pyman, in 1909, was conducting related work on the synthesis of oxazole (B20620) derivatives, and Laidlaw, in 1910, was investigating the physiological actions of related amines, it was the Pictet-Spengler reaction that provided the direct conceptual route to synthesizing compounds like THP.[4]

From Papaverine Precursor to Endogenous Neuromodulator

Initially, tetrahydropapaveroline was considered a potential intermediate in the biosynthesis of papaverine, an opium alkaloid. However, this hypothesis has since been revised. The true significance of THP emerged with the discovery of its endogenous formation in mammals. It is formed through a Pictet-Spengler condensation of dopamine with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[2][5][6] This endogenous synthesis positions THP at the crossroads of several key neurochemical pathways and has made it a subject of intense research in two primary areas:

-

Alcoholism: Studies have suggested that elevated acetaldehyde (B116499) levels resulting from alcohol metabolism can inhibit the breakdown of DOPAL, leading to increased formation of THP. This has led to the hypothesis that THP may play a role in the neurobiological basis of alcohol dependence.[2]

-

Parkinson's Disease: As a dopamine-derived alkaloid, THP has been investigated for its potential role in the pathology of Parkinson's disease, particularly in patients undergoing L-DOPA therapy, where dopamine turnover is high.[7]

Quantitative Pharmacological Data

The biological effects of this compound are primarily centered on the dopaminergic system. The following tables summarize key quantitative data from in vitro studies.

| Target | Assay Type | Species | Test Compound | Key Parameter | Value | Reference |

| Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | Human (HEK293 cells) | Tetrahydropapaveroline | Kᵢ | ~41 µM | [7] |

| Tyrosine Hydroxylase (TH) | Enzyme Activity Assay | Bovine (Adrenal) | Tetrahydropapaveroline | IC₅₀ | 153.9 µM | [8] |

Table 1: Inhibitory Activity of Tetrahydropapaveroline on Key Dopaminergic Proteins

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈BrNO₄ |

| Molecular Weight | 368.22 g/mol |

| CAS Number | 16659-88-4 |

Table 2: Physicochemical Properties of this compound

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a key pharmacological assay used to characterize its activity.

Synthesis of this compound via Pictet-Spengler Reaction

This protocol describes the synthesis of THP-HBr from dopamine and 3,4-dihydroxyphenylacetaldehyde (DOPAL).

Materials:

-

Dopamine hydrochloride

-

3,4-Dihydroxyphenylacetaldehyde (DOPAL)

-

Hydrobromic acid (48%)

-

Diethyl ether

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dopamine hydrochloride in deoxygenated methanol under an inert atmosphere (argon or nitrogen).

-

Addition of Reactants: To the stirred solution, add an equimolar amount of 3,4-dihydroxyphenylacetaldehyde (DOPAL).

-

Acid Catalysis: Slowly add a catalytic amount of concentrated hydrobromic acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization. Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly. The crystalline product can be collected by filtration.

-

Salt Formation: To ensure the final product is the hydrobromide salt, the purified freebase can be dissolved in a minimal amount of methanol, followed by the dropwise addition of a stoichiometric amount of hydrobromic acid. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory potency (Kᵢ) of THP-HBr on the dopamine transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT)

-

Cell culture medium (e.g., DMEM) and supplements

-

[³H]Dopamine (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well plates (e.g., 24-well or 96-well)

Procedure:

-

Cell Culture: Culture hDAT-expressing HEK293 cells in appropriate medium until they reach a suitable confluency for the assay.

-

Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time at a specific temperature (e.g., 20 minutes at room temperature).

-

Radioligand Addition: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to each well.

-

Uptake Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation cocktail.

-

Data Analysis: Measure the radioactivity in each sample using a scintillation counter. The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value (the concentration of THP-HBr that inhibits 50% of [³H]Dopamine uptake) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and mechanism of action of this compound.

References

- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. name-reaction.com [name-reaction.com]

- 4. The physiological action of beta-iminazolylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship between 3,4-dihydroxyphenylacetaldehyde levels and tetrahydropapaveroline formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydropapaveroline: an alkaloid metabolite of dopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydroxyphenylacetaldehyde - Wikipedia [en.wikipedia.org]

Chemical structure and properties of Tetrahydropapaveroline hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a benzylisoquinoline alkaloid of significant interest in neuroscience and pharmacology. As a condensation product of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), THP serves as a crucial intermediate in the biosynthesis of morphine and other opioids. Its endogenous formation and potential neurotoxic effects have implicated it in the pathophysiology of Parkinson's disease and alcohol addiction. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Tetrahydropapaveroline hydrobromide, with a focus on its synthesis, analytical characterization, and key signaling pathways.

Chemical Structure and Properties

This compound is the hydrobromide salt of 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol. The presence of the hydrobromide salt enhances the compound's stability and solubility in aqueous solutions, facilitating its use in experimental settings.

Chemical Structure

-

IUPAC Name: 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide[1]

-

Molecular Formula: C₁₆H₁₈BrNO₄[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Tetrahydropapaveroline and its hydrobromide salt.

| Property | Value (Tetrahydropapaveroline) | Value (Tetrahydropapaveroline HBr) | Reference |

| Molecular Weight | 287.31 g/mol | 368.22 g/mol | [2][4] |

| Exact Mass | 287.11575802 Da | 367.04192 Da | [2][4] |

| Hydrogen Bond Donor Count | 5 | 5 | [2] |

| Hydrogen Bond Acceptor Count | 5 | 5 | [2] |

| Rotatable Bond Count | 2 | 2 | [2] |

| Topological Polar Surface Area | 97.5 Ų | 97.5 Ų | [2] |

Experimental Protocols

Synthesis via Pictet-Spengler Reaction

The synthesis of Tetrahydropapaveroline is typically achieved through the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions. In the case of THP, dopamine serves as the β-arylethylamine and 3,4-dihydroxyphenylacetaldehyde (DOPAL) as the aldehyde.

Materials:

-

Dopamine hydrochloride

-

3,4-Dihydroxyphenylacetic acid (DOPAC)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrobromic acid (HBr)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of DOPAL (in situ): 3,4-Dihydroxyphenylacetaldehyde (DOPAL) is unstable and is typically generated in situ from its precursor, 3,4-dihydroxyphenylacetic acid (DOPAC). Dissolve DOPAC in anhydrous DMSO. Add DCC to the solution to facilitate the reduction of the carboxylic acid to the aldehyde.

-

Pictet-Spengler Condensation: In a separate flask, dissolve dopamine hydrochloride in a suitable acidic medium (e.g., dilute HBr). To this solution, add the freshly prepared DOPAL solution dropwise with constant stirring at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Work-up and Purification: Once the reaction is complete, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

-

Salt Formation: The purified Tetrahydropapaveroline free base is dissolved in a minimal amount of ethanol, and a stoichiometric amount of hydrobromic acid is added. The this compound salt will precipitate out of the solution.

-

Recrystallization: The precipitated salt is collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.

Analytical Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

-

Reference: Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions.

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the benzylic proton, and the protons of the tetrahydroisoquinoline ring system.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 16 carbon atoms in the molecule.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily impacting dopaminergic and adrenergic signaling pathways.

Dopaminergic Neurotoxicity

THP is endogenously formed from dopamine and has been implicated in the neurodegeneration observed in Parkinson's disease. Its neurotoxic effects are mediated through the inhibition of the dopamine transporter (DAT) and the generation of reactive oxygen species (ROS).

Adrenergic Receptor Interaction

Studies have shown that Tetrahydropapaveroline can interact with adrenergic receptors, particularly β-adrenergic receptors in the heart, leading to a positive inotropic effect.

Experimental Workflow Overview

The following diagram outlines a general workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound is a compound of considerable scientific interest due to its role as a biosynthetic precursor and its potential involvement in neurodegenerative diseases. This guide provides essential technical information for researchers working with this molecule, from its chemical properties and synthesis to its biological mechanisms of action. The provided experimental protocols and workflow diagrams serve as a foundation for further investigation into the multifaceted nature of Tetrahydropapaveroline.

References

The Enzymatic Keystone: A Technical Guide to the Biosynthesis of Tetrahydropapaveroline from Dopamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core enzymatic step in the biosynthesis of tetrahydropapaveroline, a crucial intermediate in the formation of a wide array of benzylisoquinoline alkaloids with significant pharmacological applications. The focus of this document is the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to yield (S)-norcoclaurine, the immediate precursor to tetrahydropapaveroline, a reaction catalyzed by the enzyme Norcoclaurine Synthase (NCS).

The Core Reaction: Pictet-Spengler Condensation

The biosynthesis of (S)-norcoclaurine from dopamine and 4-HPAA is a classic example of a Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine (dopamine) with a carbonyl compound (4-HPAA) to form a tetrahydroisoquinoline. In biological systems, this reaction is efficiently and stereoselectively catalyzed by Norcoclaurine Synthase (NCS, EC 4.2.1.78).[1] The resulting (S)-norcoclaurine is the central precursor for the biosynthesis of numerous benzylisoquinoline alkaloids, including morphine, codeine, and papaverine.

The Key Enzyme: Norcoclaurine Synthase (NCS)

Norcoclaurine Synthase is the first committed enzyme in the benzylisoquinoline alkaloid biosynthetic pathway in plants.[2] It has been isolated and characterized from various plant species, with the enzyme from Thalictrum flavum being extensively studied. NCS is a homodimeric protein with a native molecular mass of approximately 28 kDa, composed of two 15 kDa subunits.[2]

Catalytic Mechanism: A "Dopamine-First" Approach

Structural and kinetic studies have provided strong evidence for a "dopamine-first" mechanism for NCS catalysis. In this model, dopamine binds to the active site first, followed by the binding of 4-hydroxyphenylacetaldehyde.[3][[“]] The key catalytic residues in the active site facilitate the condensation and subsequent cyclization to form the tetrahydroisoquinoline ring system. The reaction is initiated by the formation of a Schiff base intermediate between dopamine and 4-HPAA, which then undergoes an intramolecular electrophilic substitution to yield (S)-norcoclaurine.

Quantitative Data Summary

The following tables summarize the available quantitative data for Norcoclaurine Synthase from Thalictrum flavum. While extensive kinetic studies have been performed, specific values for Vmax and kcat for the natural substrates were not explicitly found in the reviewed literature.

Table 1: Kinetic Parameters of Norcoclaurine Synthase (Thalictrum flavum)

| Parameter | Substrate | Value | Enzyme Source | Reference |

| Km | 4-Hydroxyphenylacetaldehyde | 335 µM | Purified from plant | [2] |

| Km | 4-Hydroxyphenylacetaldehyde | 700 µM | Recombinant | [1] |

| Hill Coefficient | Dopamine | 1.8 | Purified from plant | [2] |

| Hill Coefficient | Dopamine | 1.98 | Recombinant | [1] |

| kcat/KM | [3,5,6-²H]dopamine | Isotope effect of 1.7 ± 0.1 | Recombinant | [[“]] |

Table 2: Optimal Reaction Conditions for Norcoclaurine Synthase (Thalictrum flavum)

| Parameter | Optimal Value | Reference |

| pH | 7.0 | [1] |

| Temperature | 40 °C | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Norcoclaurine Synthase.

Heterologous Expression and Purification of His-tagged NCS

This protocol describes the expression of recombinant NCS with a C-terminal hexa-histidine tag in Escherichia coli and its subsequent purification.

Workflow Diagram:

Protocol:

-

Transformation: Transform competent E. coli BL21(DE3) cells with a pET vector containing the NCS gene with a C-terminal 6xHis-tag. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

-

Culture Growth: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 20 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the His-tagged NCS with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

-

Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

Norcoclaurine Synthase Enzyme Assay

This protocol outlines a method to determine the activity of purified NCS by monitoring the formation of (S)-norcoclaurine.

Protocol:

-

Reaction Mixture: Prepare the reaction mixture in a total volume of 500 µL containing:

-

100 mM HEPES buffer (pH 7.5)

-

10 mM Dopamine

-

1 mM 4-Hydroxyphenylacetaldehyde

-

5 mM Ascorbic acid (to prevent oxidation of catechols)

-

10% (v/v) DMSO (to aid substrate solubility)

-

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified NCS enzyme (e.g., 1-5 µg).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

-

Analysis: Analyze the formation of (S)-norcoclaurine by HPLC.

HPLC Analysis of (S)-Norcoclaurine

This protocol provides a general framework for the quantification of the reaction product.

Protocol:

-

Chromatographic System: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-90% B (linear gradient)

-

20-25 min: 90% B

-

25-30 min: 90-10% B (linear gradient)

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Quantification: Prepare a standard curve of (S)-norcoclaurine to quantify the amount of product formed in the enzymatic reaction.

Investigating Structure-Function Relationships

Site-directed mutagenesis is a powerful tool to probe the roles of specific amino acid residues in the active site of NCS.

This guide provides a foundational understanding of the biosynthesis of tetrahydropapaveroline from dopamine, focusing on the central role of Norcoclaurine Synthase. The provided protocols offer a starting point for researchers to further investigate this critical enzymatic reaction.

References

- 1. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ‘Dopamine-first’ mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

(S)-enantiomer of Tetrahydropapaveroline in the human brain

An In-depth Technical Guide on (S)-Tetrahydropapaveroline in the Human Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tetrahydropapaveroline ((S)-THP), also known as (S)-norlaudanosoline, is a dopamine-derived tetrahydroisoquinoline alkaloid. Its presence in the human brain, particularly the exclusive detection of the (S)-enantiomer, suggests an endogenous, enzyme-catalyzed synthesis. This molecule is implicated as a potential neurotoxin in the pathogenesis of Parkinson's disease (PD) and in the neurobiological mechanisms of alcohol use disorder (AUD). Elevated levels are associated with L-DOPA therapy in PD patients and with ethanol (B145695) consumption. The neurotoxic effects of (S)-THP are primarily attributed to its ability to induce significant oxidative stress, inhibit key enzymes in dopamine (B1211576) homeostasis such as tyrosine hydroxylase (TH) and the dopamine transporter (DAT), and disrupt mitochondrial function. This guide provides a comprehensive overview of the biosynthesis, metabolism, neuropharmacological actions, and analytical methodologies related to (S)-THP in the human brain, aiming to serve as a resource for researchers in neuropharmacology and drug development.

Biosynthesis and Metabolism of (S)-Tetrahydropapaveroline

Biosynthesis

(S)-Tetrahydropapaveroline is formed in the brain through a condensation reaction involving dopamine and its primary aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL)[1]. The formation of DOPAL from dopamine is catalyzed by the enzyme monoamine oxidase (MAO). While a non-enzymatic Pictet-Spengler condensation of dopamine and DOPAL would yield a racemic mixture of THP, the predominant presence of the (S)-enantiomer in the human brain strongly suggests an enzyme-mediated stereoselective synthesis[1].

Conditions that increase the concentration of the precursors, dopamine and DOPAL, can enhance the formation of (S)-THP. This is particularly relevant in:

-

L-DOPA Therapy for Parkinson's Disease: Administration of L-DOPA, the precursor to dopamine, increases brain dopamine levels, thereby providing more substrate for the synthesis of (S)-THP[1].

-

Alcohol Consumption: Ethanol metabolism leads to the production of acetaldehyde. Acetaldehyde can competitively inhibit aldehyde dehydrogenase, the enzyme responsible for oxidizing DOPAL. This inhibition leads to an accumulation of DOPAL, which in turn promotes its condensation with dopamine to form THP[1].

Metabolism

Once formed, (S)-THP, which possesses two catechol moieties, is a substrate for enzymatic O-methylation, a primary metabolic pathway for catecholamines[2]. The enzyme responsible for this transformation is Catechol-O-methyltransferase (COMT)[3]. In the rat brain, in vivo studies have demonstrated that the S-(-)-enantiomer of THP is mono-O-methylated to a similar degree at the 6, 7, and 3' positions. This metabolic process is crucial as it likely alters the biological activity and toxicity of the molecule, potentially preparing it for further conjugation and clearance from the brain.

Neuropharmacological Actions and Signaling Pathways

(S)-THP is considered a neurotoxin that primarily affects the dopaminergic system. Its mechanisms of action are multifaceted, involving the induction of oxidative stress and direct inhibition of key proteins involved in dopamine neurotransmission.

Induction of Oxidative Stress

The two catechol moieties in the structure of (S)-THP make it susceptible to oxidation, which can lead to the formation of o-quinone intermediates and the concomitant production of reactive oxygen species (ROS), such as hydroxyl radicals[1]. This process can occur via autoxidation and is enhanced in the presence of metal ions like iron and copper. The generated ROS can lead to widespread cellular damage, including:

-

DNA Damage: (S)-THP-induced ROS can cause DNA fragmentation, contributing to apoptotic processes[1].

-

Protein Oxidation: Increased production of ROS leads to the formation of protein carbonyls and a reduction in protein-free thiol groups, altering protein structure and function[1].

-

Mitochondrial Dysfunction: (S)-THP can inhibit mitochondrial respiration, similar to the effects of the well-known parkinsonian toxin MPP+, leading to energy deficits and further ROS production[1].

Inhibition of Dopamine Homeostasis

(S)-THP directly interferes with the machinery of dopamine neurons:

-

Dopamine Transporter (DAT) Inhibition: (S)-THP is an inhibitor of the dopamine transporter (DAT), the protein responsible for the reuptake of dopamine from the synaptic cleft[4]. The inhibition constant (Ki) for THP is approximately 41 µM, which is comparable to that of MPP+ (28 µM)[4]. By blocking DAT, (S)-THP can disrupt dopamine homeostasis, although the consequences of this in the context of its other toxic effects are complex. It is hypothesized that this interaction may also facilitate its entry into dopaminergic neurons, where it can exert its toxic effects.

-

Tyrosine Hydroxylase (TH) Inhibition: (S)-THP has been shown to inhibit the activity of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine[5]. This inhibition is uncompetitive with respect to the substrate L-tyrosine[5]. By reducing dopamine synthesis, (S)-THP can exacerbate the dopamine deficiency characteristic of Parkinson's disease. At lower concentrations (5-10 µM), this effect is primarily through direct enzyme inhibition, while at higher concentrations (15 µM), the reduction in dopamine content is also mediated by oxidative stress[5].

Quantitative Data of Tetrahydropapaveroline and Related Alkaloids

Quantitative data on the concentration of (S)-THP in specific human brain regions, especially in relation to Parkinson's disease and alcoholism, is limited in the currently available literature. Most studies have focused on animal models or have measured related dopamine-derived alkaloids. The following tables summarize the available data to provide context.

Table 1: Tetrahydropapaveroline (THP) Concentrations in Animal Brain Tissue

| Species | Condition | Brain Region | Concentration (pmol/g tissue) | Reference |

| Rat | Acute Ethanol (3.0 g/kg) | Striatum | 0.33 - 0.38 | [6] |

| Rat | Acute Ethanol (3.0 g/kg) | Midbrain | 0.50 | [6] |

| Rat | Acute Ethanol (3.0 g/kg) | Hypothalamus | 0.20 | [6] |

Table 2: Related Dopamine-Derived Alkaloid Concentrations in Human Brain

Note: Data for (S)-THP is not available. The following data is for N-methyl-(R)-salsolinol, another dopamine-derived neurotoxin implicated in Parkinson's disease.

| Compound | Brain Region | Pathological Condition | Finding | Reference |

| N-methyl-(R)-salsolinol | Nigro-striatal system | Control | Higher concentration than frontal cortex | [1] |

| N-methyl-(R)-salsolinol | Cerebrospinal Fluid | Parkinson's Disease | Significantly increased levels | [6] |

| 1,2(N)-dimethyl-6,7-dihydroxyisoquinolinium ion | Substantia Nigra | Control | Detected only in this region | [1] |

The lack of specific quantitative data for (S)-THP in human brain tissue highlights a critical gap in research and underscores the need for further studies utilizing sensitive analytical techniques like LC-MS/MS on postmortem human brain samples from well-characterized patient and control populations.

Experimental Protocols

Protocol for Quantification of (S)-THP in Human Brain Tissue by LC-MS/MS

This protocol is a composite based on standard methods for the analysis of small molecules and related tetrahydroisoquinolines in postmortem brain tissue.

Objective: To extract and quantify the concentration of (S)-tetrahydropapaveroline from postmortem human brain tissue (e.g., substantia nigra, striatum).

Materials:

-

Frozen human brain tissue

-

Homogenizer (e.g., Stomacher or sonicator)

-

Internal Standard (IS): Deuterated THP or a structurally similar compound

-

Extraction Solvent: e.g., Isopropanol/Methylene (B1212753) Chloride mixture

-

Aqueous solutions: 6 M NaOH, 0.1 M HCl

-

LC-MS/MS system with an ESI source

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Weigh approximately 100-200 mg of frozen brain tissue.

-

Add a known amount of the internal standard.

-

Add homogenization buffer and homogenize the tissue until a uniform suspension is achieved.

-

-

Liquid-Liquid Extraction:

-

To the homogenate, add 100 µl isopropanol, 500 µl methylene chloride, and 75 µl of 6 M NaOH.

-

Vortex for 10 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Separate the aqueous phase and re-extract with methylene chloride.

-

Combine the organic extracts and mix with 900 µl of 0.1 M HCl for 10 minutes.

-

Centrifuge, and transfer the aqueous acidic phase to a new tube.

-

Add 75 µl of aqueous NaOH and 500 µl of methylene chloride and vortex for 10 minutes.

-

Centrifuge and collect the organic phase.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Chromatographic Separation:

-

Column: C18 reverse-phase (e.g., 2.1 mm x 100 mm, 3 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Run a gradient elution to separate (S)-THP from other matrix components.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Monitor at least two specific precursor-to-product ion transitions for both (S)-THP and the internal standard for accurate identification and quantification.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of (S)-THP standard spiked into a blank matrix.

-

Calculate the concentration of (S)-THP in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol for [³H]Dopamine Uptake Inhibition Assay

This protocol is based on methods for assessing the function of the dopamine transporter in cell lines.

Objective: To determine the inhibitory potency (Ki) of (S)-tetrahydropapaveroline on the dopamine transporter (DAT).

Materials:

-

Cell line stably expressing human DAT (e.g., HEK293-hDAT).

-

[³H]Dopamine (radiolabeled).

-

Unlabeled dopamine.

-

(S)-Tetrahydropapaveroline.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Cell Culture:

-

Culture HEK293-hDAT cells in appropriate media until they reach 80-90% confluency in a 96-well plate.

-

-

Assay Preparation:

-

On the day of the experiment, wash the cells twice with assay buffer.

-

Prepare serial dilutions of (S)-THP in assay buffer.

-

Prepare a solution of [³H]Dopamine mixed with a constant concentration of unlabeled dopamine in assay buffer.

-

-

Inhibition Assay:

-

Pre-incubate the cells with various concentrations of (S)-THP or vehicle control for 10-15 minutes at room temperature.

-

To determine non-specific uptake, a set of wells should be pre-incubated with a high concentration of a known potent DAT inhibitor (e.g., cocaine or GBR12909).

-

-

Uptake Initiation and Termination:

-

Initiate dopamine uptake by adding the [³H]Dopamine solution to all wells.

-

Incubate for a short, defined period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells twice with ice-cold assay buffer.

-

-

Measurement and Analysis:

-

Lyse the cells and add a scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Subtract the non-specific uptake from all measurements to get specific uptake.

-

Plot the percentage of inhibition of [³H]Dopamine uptake against the logarithm of the (S)-THP concentration.

-

Determine the IC₅₀ value (the concentration of (S)-THP that inhibits 50% of the specific uptake) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Km) of the dopamine substrate used in the assay.

-

Conclusion and Future Directions

(S)-Tetrahydropapaveroline is an endogenously produced, dopamine-derived molecule with significant neurotoxic potential. Its formation is enhanced by conditions that elevate its precursors, notably L-DOPA therapy and alcohol consumption, linking it mechanistically to the neuropathology of Parkinson's disease and alcohol use disorder. The primary mechanisms of its toxicity involve the generation of oxidative stress, leading to damage of critical cellular components, and the direct inhibition of the dopamine transporter and tyrosine hydroxylase, which are vital for maintaining dopamine homeostasis.

Despite the compelling evidence for its role as a neurotoxin, several critical gaps remain in our understanding:

-

Quantitative Human Brain Data: There is a pressing need for studies that accurately quantify the levels of (S)-THP in specific human brain regions, such as the substantia nigra and striatum, from both healthy controls and individuals with Parkinson's disease or a history of alcohol use disorder.

-

Enzymology of Synthesis: The specific enzyme(s) responsible for the stereoselective synthesis of the (S)-enantiomer in the human brain have not been identified. Characterizing this enzyme could provide a novel target for therapeutic intervention.

-

Downstream Signaling: While the primary toxic mechanisms are known, a more detailed understanding of the specific downstream signaling cascades affected by (S)-THP-induced oxidative stress and enzyme inhibition is required.

Further research in these areas will be crucial for fully elucidating the role of (S)-tetrahydropapaveroline in neurodegenerative and addiction-related disorders and for the development of targeted therapeutic strategies to mitigate its neurotoxic effects.

References

- 1. A dopaminergic neurotoxin, 1(R), 2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, N-methyl(R)salsolinol, and its oxidation product, 1,2(N)-dimethyl-6,7-dihydroxyisoquinolinium ion, accumulate in the nigro-striatal system of the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative and Qualitative Analysis of Neurotransmitter and Neurosteroid Production in Cerebral Organoids during Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-methyl-(R)salsolinol as a dopaminergic neurotoxin: from an animal model to an early marker of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Tetrahydropapaveroline as a Dopamine Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropapaveroline (THP), an isoquinoline (B145761) alkaloid detected in the brain and urine of Parkinson's disease patients undergoing L-dopa therapy, has garnered significant interest for its neuroactive properties. This technical guide provides an in-depth exploration of the mechanism of action of THP as a dopamine (B1211576) uptake inhibitor. Central to its activity is the interaction with the dopamine transporter (DAT), a critical regulator of dopaminergic neurotransmission. This document summarizes the current understanding of THP's binding affinity, inhibitory kinetics, and the downstream consequences of its interaction with DAT. Detailed experimental protocols for key assays and visualizations of pertinent pathways and workflows are provided to facilitate further research and drug development efforts in this area.

Introduction

Dopamine (DA), a pivotal neurotransmitter in the central nervous system, governs a multitude of physiological functions, including motor control, motivation, reward, and cognitive function. The precise regulation of synaptic dopamine levels is predominantly managed by the dopamine transporter (DAT), a presynaptic membrane protein that mediates the reuptake of dopamine from the synaptic cleft. Dysregulation of DAT function is implicated in various neuropsychiatric disorders, making it a key target for therapeutic intervention.

Tetrahydropapaveroline (THP) is an endogenous compound formed from the condensation of dopamine and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), through the Pictet-Spengler reaction. Its presence in biological fluids of individuals with Parkinson's disease and its structural similarity to other dopaminergic ligands have prompted investigations into its pharmacological profile. This guide focuses specifically on the role of THP as a dopamine uptake inhibitor, providing a comprehensive overview of its mechanism of action.

Quantitative Data on Tetrahydropapaveroline's Interaction with the Dopamine Transporter

The inhibitory effect of Tetrahydropapaveroline (THP) on the dopamine transporter (DAT) has been quantified in vitro. Studies utilizing human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter have been instrumental in determining the binding affinity of THP.

| Compound | Target | Assay Type | Cell Line | Radioligand | Kᵢ (µM) | Reference |

| Tetrahydropapaveroline (THP) | Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | HEK293 | [³H]Dopamine | ~41 | [1] |

Table 1: Inhibitory Potency of Tetrahydropapaveroline on the Dopamine Transporter. This table summarizes the reported inhibitory constant (Kᵢ) of THP for the dopamine transporter. The Kᵢ value represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the radioligand and is a measure of the inhibitor's binding affinity.

Mechanism of Action at the Dopamine Transporter

While the precise mode of inhibition of the dopamine transporter (DAT) by Tetrahydropapaveroline (THP) has not been definitively elucidated in the reviewed literature as competitive, non-competitive, or uncompetitive, its ability to inhibit dopamine uptake is well-established. The Ki value of approximately 41 µM suggests a moderate affinity for the transporter.

Beyond its direct interaction with DAT, THP has also been shown to exhibit uncompetitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, with a Ki value of 0.30 mM with respect to the substrate L-tyrosine.[2] This dual action on both dopamine uptake and synthesis suggests a complex modulation of the dopaminergic system by THP.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the formation of Tetrahydropapaveroline and the general downstream consequences of dopamine transporter inhibition.

digraph "Tetrahydropapaveroline_Formation" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

Dopamine [label="Dopamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MAO [label="Monoamine\nOxidase (MAO)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

DOPAL [label="3,4-Dihydroxyphenyl-\nacetaldehyde (DOPAL)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pictet_Spengler [label="Pictet-Spengler\nCondensation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

THP [label="Tetrahydropapaveroline\n(THP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Dopamine -> MAO [label="Oxidative\nDeamination"];

MAO -> DOPAL;

Dopamine -> Pictet_Spengler;

DOPAL -> Pictet_Spengler;

Pictet_Spengler -> THP;

}

Caption: Downstream Signaling of Dopamine Transporter (DAT) Inhibition.

Experimental Protocols

[³H]Dopamine Uptake Assay in HEK293 Cells

This protocol describes a method to determine the inhibitory effect of a test compound, such as Tetrahydropapaveroline, on dopamine uptake in cells expressing the dopamine transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Poly-D-lysine coated 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

-

[³H]Dopamine (specific activity ~20-60 Ci/mmol)

-

Test compound (Tetrahydropapaveroline) stock solution

-

Unlabeled dopamine hydrochloride (for determining non-specific uptake)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture hDAT-HEK293 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Plating: Seed cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with KRH buffer.

-

Pre-incubation: Add 450 µL of KRH buffer to each well. Add 50 µL of various concentrations of the test compound (THP) or vehicle to the appropriate wells. For determining non-specific uptake, add a high concentration of unlabeled dopamine (e.g., 10 µM final concentration). Incubate for 10-20 minutes at room temperature.

-

Initiation of Uptake: Add 50 µL of KRH buffer containing [³H]Dopamine (to a final concentration of ~10-20 nM) to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the uptake is in the linear range.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding 500 µL of 1% SDS or 0.1 M NaOH to each well and incubate for at least 30 minutes.

-

Scintillation Counting: Transfer the lysate to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess unlabeled dopamine) from the total uptake. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₘ)), where [L] is the concentration of [³H]Dopamine and Kₘ is the Michaelis-Menten constant for dopamine uptake.

Radioligand Binding Assay for Dopamine Transporter

This protocol outlines a method to determine the binding affinity of a test compound for the dopamine transporter using a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the dopamine transporter (e.g., hDAT-HEK293 cells) or from brain tissue (e.g., striatum)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand specific for DAT (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-121)

-

Test compound (Tetrahydropapaveroline) stock solution

-

Unlabeled ligand (e.g., cocaine or GBR 12909) for determining non-specific binding

-

Glass fiber filters (e.g., Whatman GF/B or GF/C)

-

Filtration apparatus

-

Scintillation cocktail and counter or gamma counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate or individual tubes, add the following in order:

-

Assay buffer

-

Test compound (THP) at various concentrations or vehicle.

-

Unlabeled ligand for non-specific binding determination.

-

Radioligand at a concentration near its Kₑ value.

-

Membrane suspension to initiate the binding reaction.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail or in tubes for a gamma counter and measure the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound from the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

General Workflow for Screening Dopamine Uptake Inhibitors

The following diagram illustrates a typical workflow for the identification and characterization of novel dopamine uptake inhibitors.

```dot

digraph "Screening_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Compound Library", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Primary_Screening [label="Primary Screening\n([³H]Dopamine Uptake Assay)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

Hit_Identification [label="Hit Identification\n(Potency & Efficacy)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Secondary_Assays [label="Secondary Assays", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Binding_Assay [label="Radioligand Binding Assay\n(Determine Kᵢ)", fillcolor="#F1F3F4", fontcolor="#202124"];

Selectivity_Screening [label="Selectivity Screening\n(vs. NET, SERT)", fillcolor="#F1F3F4", fontcolor="#202124"];

Mechanism_of_Action [label="Mechanism of Action Studies\n(e.g., Kinetic Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"];

Lead_Optimization [label="Lead Optimization\n(Structure-Activity Relationship)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

In_Vivo_Studies [label="In Vivo Studies\n(Pharmacokinetics & Efficacy)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

Candidate_Selection [label="Candidate Selection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Primary_Screening;

Primary_Screening -> Hit_Identification;

Hit_Identification -> Secondary_Assays;

Secondary_Assays -> Binding_Assay;

Secondary_Assays -> Selectivity_Screening;

Secondary_Assays -> Mechanism_of_Action;

Binding_Assay -> Lead_Optimization;

Selectivity_Screening -> Lead_Optimization;

Mechanism_of_Action -> Lead_Optimization;

Lead_Optimization -> In_Vivo_Studies;

In_Vivo_Studies -> Candidate_Selection;

}

References

The Central Role of Tetrahydropapaveroline in the Genesis of Morphine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal position of tetrahydropapaveroline (THP), also known as norlaudanosoline, as a foundational precursor in the intricate biosynthetic pathway leading to the formation of morphine and related alkaloids in the opium poppy, Papaver somniferum. This document provides a comprehensive overview of the enzymatic transformations, detailed experimental protocols, and quantitative data to support researchers in the fields of natural product chemistry, synthetic biology, and pharmaceutical development.

Introduction: The Gateway to Morphinan (B1239233) Alkaloids

The biosynthesis of morphine, a potent analgesic, commences with the condensation of two tyrosine-derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This crucial step is catalyzed by (S)-norcoclaurine synthase (NCS), giving rise to (S)-norcoclaurine. Through a series of subsequent enzymatic reactions including methylation and hydroxylation, (S)-norcoclaurine is converted to the central intermediate, (S)-reticuline. It is from (S)-reticuline that the pathway to morphine diverges, beginning with its stereochemical conversion to (R)-reticuline. Tetrahydropapaveroline is a key intermediate in the formation of (S)-reticuline, thus standing at the gateway to the entire morphinan alkaloid family.

The Biosynthetic Pathway from (S)-Reticuline to Morphine

The conversion of (S)-reticuline to morphine is a multi-step enzymatic cascade. The key enzymes and their respective transformations are outlined below.

Epimerization of (S)-Reticuline to (R)-Reticuline

The first committed step towards morphine biosynthesis is the stereochemical inversion of (S)-reticuline to its (R)-enantiomer. This reaction is catalyzed by the enzyme reticuline (B1680550) epimerase, also known as STORR, a fusion protein containing a cytochrome P450 module and an oxidoreductase module.[1][2]

Oxidative Coupling to Form the Morphinan Skeleton

(R)-Reticuline undergoes an intramolecular C-C phenol (B47542) coupling reaction to form the tetracyclic morphinan alkaloid, salutaridine (B1681412). This reaction is catalyzed by salutaridine synthase (SalSyn), a cytochrome P450-dependent monooxygenase.[3]

Reduction and Acetylation

Salutaridine is then reduced to salutaridinol (B1235100) by salutaridine reductase (SalR), an NADPH-dependent enzyme.[4] Subsequently, the 7-hydroxyl group of salutaridinol is acetylated by salutaridinol 7-O-acetyltransferase (SalAT) to yield salutaridinol-7-O-acetate.[5]

Formation of Thebaine

Salutaridinol-7-O-acetate undergoes a spontaneous or enzyme-catalyzed allylic elimination to form thebaine, the first pentacyclic morphinan alkaloid. The enzyme responsible for this step is thebaine synthase.[5][6]

Demethylation and Reduction to Codeine and Morphine

The final stages of morphine biosynthesis involve a series of demethylations and reductions. Thebaine is first demethylated at the 6-O-position by thebaine 6-O-demethylase (T6ODM) to yield neopinone, which then isomerizes to codeinone (B1234495).[7][8] Codeinone is subsequently reduced to codeine by codeinone reductase (COR), an NADPH-dependent enzyme.[9] Finally, codeine is demethylated at the 3-O-position by codeine O-demethylase (CODM) to produce morphine.[10][11]

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes in the morphine biosynthetic pathway.

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) |

| Salutaridine Synthase (SalSyn) | (R)-Reticuline | Salutaridine | NADPH, O₂ |

| Salutaridine Reductase (SalR) | Salutaridine | Salutaridinol | NADPH |

| Salutaridinol 7-O-Acetyltransferase (SalAT) | Salutaridinol, Acetyl-CoA | Salutaridinol-7-O-acetate | - |

| Thebaine Synthase | Salutaridinol-7-O-acetate | Thebaine | - |

| Thebaine 6-O-Demethylase (T6ODM) | Thebaine, 2-Oxoglutarate | Neopinone, Succinate, CO₂, Formaldehyde | Fe²⁺, Ascorbate |

| Codeinone Reductase (COR) | Codeinone | Codeine | NADPH |

| Codeine O-Demethylase (CODM) | Codeine, 2-Oxoglutarate | Morphine, Succinate, CO₂, Formaldehyde | Fe²⁺, Ascorbate |

Table 1: Overview of Key Enzymes and Reactions in Morphine Biosynthesis.

| Enzyme | Kcat (s⁻¹) | Km (µM) | Optimal pH | Optimal Temperature (°C) |

| Salutaridine Synthase (SalSyn) | 0.027 | 6.2 (for (R)-Reticuline) | 8.5 | 30 |

| Salutaridine Reductase (SalR) | - | - | - | - |

| Salutaridinol 7-O-Acetyltransferase (SalAT) | - | 7 (for Salutaridinol), 46 (for Acetyl-CoA) | 6.0 - 9.0 | 47 |

| Thebaine Synthase | - | 250 (for Salutaridinol-7-O-acetate) | 7.5 | 37 |

| Thebaine 6-O-Demethylase (T6ODM) | - | - | - | - |

| Codeinone Reductase (COR) | - | - | - | - |

| Codeine O-Demethylase (CODM) | 0.095 (for (S)-scoulerine) | - | - | - |

Table 2: Kinetic Parameters and Optimal Conditions of Key Biosynthetic Enzymes. [3][5][6]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of key enzymes in the morphine biosynthetic pathway.

Heterologous Expression and Purification of Salutaridine Reductase (SalR)

Objective: To produce and purify recombinant SalR from E. coli for in vitro studies.

Protocol:

-

Gene Cloning and Expression Vector: The coding sequence of P. somniferum SalR is cloned into a suitable expression vector, such as pET, containing an N-terminal polyhistidine (His) tag for affinity purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth and Induction: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). The cells are lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The His-tagged SalR is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Desalting and Storage: The eluted protein is desalted into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. The purified protein is stored at -80°C.

Enzyme Assay for Salutaridine Reductase (SalR)

Objective: To determine the enzymatic activity of purified SalR.

Protocol:

-

Reaction Mixture: The standard assay mixture (total volume of 200 µL) contains 100 mM Tris-HCl buffer (pH 7.5), 1 mM NADPH, 100 µM salutaridine (dissolved in a small amount of DMSO), and an appropriate amount of purified SalR enzyme.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged to separate the phases. The organic phase containing the product, salutaridinol, is collected.

-

Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of salutaridinol formed. The activity of the enzyme is calculated based on the rate of product formation.

Visualizations of Pathways and Workflows

Morphine Biosynthetic Pathway

Caption: Overview of the morphine biosynthetic pathway from primary metabolites to morphine.

Experimental Workflow for Enzyme Characterization

Caption: A generalized workflow for the heterologous expression, purification, and kinetic characterization of a biosynthetic enzyme.

Conclusion

Tetrahydropapaveroline serves as a critical entry point into the biosynthesis of morphine and a diverse array of other benzylisoquinoline alkaloids. A thorough understanding of the enzymatic steps that convert THP and its derivatives into these valuable compounds is essential for advancements in metabolic engineering and the development of novel production platforms for pharmaceuticals. The data and protocols presented in this guide offer a foundational resource for researchers seeking to explore and manipulate this complex and medicinally important pathway. Further research to fully elucidate the kinetics and regulatory mechanisms of all enzymes in the pathway will be crucial for optimizing the production of specific alkaloids.

References

- 1. Genetic discovery uncovers key tool for morphine production in poppies - News and events, University of York [york.ac.uk]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. uniprot.org [uniprot.org]